Oxonol VI
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHIADVIBJMQL-PQWGHOHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64724-75-0 | |
| Record name | Oxonol VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXONOL VI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Principles Underlying Oxonol Vi Optical Response in Research Systems
Theoretical Frameworks of Probe-Membrane Interaction
The interaction between oxonol VI and biological membranes is a dynamic process that can be described by several theoretical models. These models provide a quantitative understanding of how the probe distributes itself in response to changes in the transmembrane electrical potential.
Nernstian Equilibrium Models for Anionic Probe Distribution
At physiological pH, this compound exists as an anion. uni-konstanz.de Its distribution across a cell membrane is therefore influenced by the membrane potential, in accordance with the Nernst equation. In the presence of an inside-positive membrane potential, the negatively charged this compound dye accumulates in the intracellular space. uni-konstanz.denih.govuni-konstanz.de This accumulation is a direct consequence of the electrostatic attraction between the anionic probe and the positive interior of the cell or vesicle. uni-konstanz.de This principle of Nernstian equilibrium is fundamental to its application as a membrane potential indicator. uni-konstanz.denih.govuni-konstanz.dethermofisher.com The movement of the dye across the membrane continues until an electrochemical equilibrium is established.
Adsorption and Partitioning Phenomena at Biological Interfaces
Beyond simple transmembrane distribution, the interaction of this compound with membranes involves adsorption to and partitioning into the lipid bilayer. nih.govnih.gov A partition equilibrium exists for the dye between the aqueous phase and the membrane. uni-konstanz.denih.govuni-konstanz.de This partitioning is a critical factor in the dye's optical response, as the fluorescence properties of this compound are significantly altered upon binding to the membrane. uni-konstanz.de The process involves a redistribution of the dye from the bulk aqueous phase to the membrane. nih.gov The kinetics of this interaction can be complex, sometimes exhibiting biphasic behavior with a fast, second-order binding process followed by a slower permeation of the membrane bilayer. nih.gov
Three-Capacitor Models for Quantitative Description of Probe Behavior
To provide a more detailed quantitative description of this compound's behavior, a three-capacitor model has been proposed. uni-konstanz.denih.govuni-konstanz.de This model assumes that the dye binds to specific adsorption planes located on the hydrocarbon side of the membrane-solution interface. uni-konstanz.denih.govuni-konstanz.de The voltage-dependent partitioning of the dye, which is the primary driver of the fluorescence signal change, can be quantitatively described by this model. uni-konstanz.denih.govuni-konstanz.de It helps to explain how changes in membrane potential alter the apparent partition coefficient of the dye, leading to the observed optical response. uni-konstanz.denih.gov This model is particularly useful in accounting for the capacitor properties of vesicles, which can restrict the maximum achievable diffusion potential. core.ac.uknih.gov
Molecular Basis of Spectroscopic Changes in Response to Environmental Modulations
The changes in the absorption and fluorescence spectra of this compound are the direct readouts of its response to alterations in the membrane's electrical state. These spectroscopic shifts have a distinct molecular origin.
Origin of Absorption and Fluorescence Shifts
When this compound binds to membranes, both its absorption and fluorescence emission spectra shift to longer wavelengths, a phenomenon known as a red shift. uni-konstanz.dethermofisher.com This spectral shift is the primary indicator of a change in membrane potential. capes.gov.br An increase in the inside-positive membrane potential leads to greater accumulation of the dye inside the vesicle or cell, resulting in increased binding to the inner leaflet of the membrane and a corresponding increase in fluorescence. uni-konstanz.denih.govuni-konstanz.de It's important to note that the intrinsic fluorescence of the membrane-bound dye itself is not directly affected by the voltage; rather, the entire fluorescence change is a result of the voltage-dependent partitioning of the dye between the aqueous environment and the membrane. uni-konstanz.denih.govuni-konstanz.de this compound has been noted to produce some of the largest spectral shifts among the oxonol dyes. thermofisher.com
Kinetics of Optical Response to Systemic Changes
The optical response of this compound to changes in systemic conditions, particularly transmembrane potential, is governed by a multi-step kinetic process. While categorized as a slow-response probe due to its mechanism of transmembrane redistribution, its reaction kinetics are notably faster than other dyes in its class, such as oxonol V. thermofisher.comaatbio.com The interaction of this compound with lipid membranes is characterized by a distinct biphasic time course, comprising a rapid initial binding phase followed by a slower permeation phase. nih.govnih.govnih.gov
Detailed Research Findings
Research using stopped-flow kinetic techniques has elucidated the two primary phases of this compound's interaction with lipid vesicles and subcellular particles. nih.govnih.gov
Fast Kinetic Phase: The initial, rapid phase of the fluorescence or absorption change corresponds to the binding of the dye from the aqueous solution to the outer leaflet of the lipid membrane. nih.govnih.gov This process is described as a second-order reaction, with a rate that is nearly diffusion-controlled. nih.gov Studies on different research systems have reported varying rate constants for this phase. For instance, investigations with beef heart submitochondrial particles reported a second-order rate constant (k₂) of approximately 3 x 10⁵ M⁻¹s⁻¹. nih.gov In contrast, research on sonicated soybean lipid vesicles determined a significantly faster second-order rate constant of 9.04 (± 0.36) x 10⁶ M⁻¹s⁻¹. nih.gov The dissociation of the dye from these fast-binding sites is also a rapid, first-order process with a rate constant of 17 (± 2) s⁻¹. nih.gov
Slow Kinetic Phase: Following the initial binding, a slower kinetic phase is observed, which is largely independent of the vesicle concentration. nih.gov This phase is interpreted as the translocation of the dye anion across the hydrophobic core of the membrane to the inner leaflet, a process of permeation. nih.govnih.gov This slower process is consistent with a first-order kinetic model. nih.gov In ATP pulse experiments with submitochondrial particles, this phase had a first-order rate constant (k₁) of approximately 0.3 s⁻¹. nih.gov In studies with soybean lipid vesicles, the half-times for this slow phase ranged from 0.2 to 5 minutes, with the variation depending on the specific physical and chemical composition of the membrane lipids. nih.gov
Kinetic Parameters of this compound Interaction with Membranes
The following table summarizes key kinetic data from various research systems.
| Kinetic Phase | Kinetic Model | Reported Rate Constant / Parameter | Research System | Citation |
|---|---|---|---|---|
| Fast Association (Binding) | Second-Order | ~3 x 10⁵ M⁻¹s⁻¹ | Beef Heart Submitochondrial Particles | nih.gov |
| Fast Association (Binding) | Second-Order | 9.04 (± 0.36) x 10⁶ M⁻¹s⁻¹ | Soybean Lipid Vesicles | nih.gov |
| Fast Dissociation | First-Order | 17 (± 2) s⁻¹ | Soybean Lipid Vesicles | nih.gov |
| Slow Translocation (Permeation) | First-Order | ~0.3 s⁻¹ | Beef Heart Submitochondrial Particles (ATP Pulse) | nih.gov |
| Slow Translocation (Permeation) | Not Second-Order | Half-time: 0.2 - 5 minutes | Soybean Lipid Vesicles | nih.gov |
| Response to Voltage Jump | First-Order | 0.1 - 0.8 min⁻¹ | BICR/M1R-k and L-cell Homokaryons (Voltage Clamp) | d-nb.info |
| Overall Response to Potential Jump | General Observation | < 1 second | Dioleoylphosphatidylcholine Vesicles | nih.govresearchgate.net |
Methodological Approaches and Experimental Designs Employing Oxonol Vi
Calibration Techniques for Optical Signal Interpretation
Accurate interpretation of the optical signals from Oxonol VI necessitates calibration to establish a quantitative relationship between the signal change and the transmembrane voltage.
Potassium Diffusion Potential Methods with Ionophores
A widely adopted calibration method involves generating a potassium (K+) diffusion potential across the membrane in the presence of an ionophore, such as valinomycin (B1682140). uni-konstanz.denih.gov Valinomycin is a K+-selective ionophore that dramatically increases the permeability of the membrane to K+ ions. By establishing a known K+ concentration gradient across the vesicle or cell membrane, a predictable membrane potential (Δψ) can be generated, governed by the Nernst equation:
Δψ = (RT/zF) ln([K+]out/[K+]in)
Where:
R is the ideal gas constant
T is the absolute temperature
z is the valence of the ion (in this case, +1 for K+)
F is the Faraday constant
[K+]out and [K+]in are the potassium concentrations outside and inside the vesicle/cell, respectively.
In a typical experiment, vesicles are prepared with a specific internal K+ concentration and then diluted into a medium with a different K+ concentration. researchgate.net The addition of valinomycin initiates the K+ flux, establishing a diffusion potential. The corresponding change in this compound fluorescence or absorbance is then measured. By systematically varying the K+ gradient, a calibration curve of optical signal versus membrane potential can be constructed. uni-konstanz.denih.govjst.go.jpnih.gov This method has been successfully applied to quantify inside-positive potentials in reconstituted proteoliposomes and other vesicle systems. uni-konstanz.deresearchgate.net For instance, studies on reconstituted H+-ATPase from yeast plasma membranes have used this technique to calibrate the this compound response and measure a generated potential of approximately 160 mV. researchgate.netnih.gov
Methodological Considerations for Non-Linear Optical Responses
While the potassium diffusion potential method is robust, it is crucial to recognize that the optical response of this compound is not always linear with respect to the membrane potential. jst.go.jpnih.gov Research on submitochondrial particles has demonstrated that the calibration of this compound signals with potassium diffusion potentials can exhibit a non-linear response, particularly after a threshold of around -50 mV. jst.go.jpnih.gov
This non-linearity arises from the complex partitioning behavior of the dye. The voltage-dependent accumulation of the negatively charged dye in the intravesicular space leads to increased binding to the inner membrane leaflet, which in turn enhances its fluorescence. uni-konstanz.denih.gov However, at high potentials, factors such as dye saturation on the membrane or quenching effects can lead to a plateau in the optical signal. core.ac.uk Thermodynamic evaluations suggest an upper limit for the this compound response at around -220 mV in coupled submitochondrial particles. nih.gov Therefore, it is essential to establish the calibration curve over the entire range of expected potentials in a given experimental system and to be aware of the potential for non-linear relationships when interpreting the data.
Quantitative Measurement Strategies
This compound can be employed in various quantitative measurement strategies that leverage its changes in absorption or fluorescence properties upon interacting with energized membranes.
Absorption Spectroscopy-Based Approaches
The binding of this compound to membranes induces a shift in its absorption spectrum to longer wavelengths (a red shift). uni-konstanz.dethermofisher.com The magnitude of this absorbance change is dependent on the membrane potential. An increase in inside-positive potential leads to a greater accumulation of the anionic dye within the vesicles, resulting in a larger absorbance change. uni-konstanz.de
Quantitative measurements can be performed by monitoring the absorbance at a specific wavelength pair, often near the isosbestic point, to minimize artifacts from dye concentration fluctuations. thermofisher.comunivr.it For example, changes in the difference in absorbance between 587 nm and 601 nm have been used to monitor membrane potential in bacterial chromatophores. univr.it This approach has been used to evaluate the transmembrane electric potential generated by processes like ATP hydrolysis. univr.it It is important to note that the voltage-dependent partitioning of this compound is often measured by absorption rather than fluorescence. thermofisher.com
Fluorescence Intensity Monitoring
Fluorescence intensity monitoring is a highly sensitive method for detecting changes in membrane potential using this compound. nih.govresearchgate.netcore.ac.uksigmaaldrich.com When this compound binds to the membrane, its fluorescence quantum yield increases, leading to an enhanced fluorescence signal. uni-konstanz.de As an inside-positive membrane potential drives more dye to bind to the inner leaflet of the membrane, a corresponding increase in fluorescence intensity is observed. uni-konstanz.denih.gov
This technique has been used to detect membrane potentials up to 150-200 mV in vesicles reconstituted with (Na+ + K+)-ATPase. uni-konstanz.denih.gov The method involves measuring the fluorescence intensity at the emission maximum of the membrane-bound dye. For this compound, the excitation is typically around 523 nm, and the emission is measured around 630 nm in a buffered solution. sigmaaldrich.com The relationship between fluorescence intensity and membrane potential is established through calibration, often using the K+/valinomycin method described earlier. nih.gov It is a slow-response probe, meaning the changes in fluorescence reflect a redistribution of the dye across the membrane, which is suitable for measuring average membrane potential changes in non-excitable cells. aatbio.com
Ratiometric Fluorescence Measurement Techniques
To overcome some of the limitations of simple fluorescence intensity measurements, such as artifacts from dye concentration changes, photobleaching, or cell volume variations, ratiometric techniques have been developed. researchgate.netnih.gov this compound is well-suited for emission ratiometric measurements. researchgate.netnih.gov
In this approach, the ratio of fluorescence intensities at two different emission wavelengths is measured. As the dye binds to the membrane in response to a change in potential, the entire emission spectrum can shift. By calculating the ratio of the intensities at two points on the spectral curve, a measurement that is less sensitive to the absolute concentration of the dye can be obtained. researchgate.net This method has been shown to provide reliable calibration curves and is a promising tool for studying processes like the buildup of membrane potential by H+-ATPase in yeast plasma membrane vesicles. researchgate.netnih.gov Ratiometric measurements reduce undesirable artifacts and allow for more robust quantitative analysis of the transmembrane potential. researchgate.net
Fluorescence Lifetime Imaging Microscopy (FLIM) Applications
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, providing insights into the molecular environment of a fluorophore. unige.ch When used with this compound, FLIM can distinguish between different states of the probe, such as when it is free in solution versus when it is bound to proteins or membranes. nih.gov This distinction is possible because the fluorescence lifetime of this compound changes upon binding. nih.gov
A key application of FLIM with this compound is in Förster Resonance Energy Transfer (FRET) studies. nih.govnih.gov In FRET, the excited state energy of a donor fluorophore is transferred to an acceptor fluorophore in close proximity. This energy transfer shortens the fluorescence lifetime of the donor. nih.gov By using this compound as a donor in a FRET pair, researchers can monitor changes in membrane potential. researchgate.nethemorreologia.com For instance, in a system with a membrane-bound acceptor, the translocation of the negatively charged this compound across the membrane due to depolarization brings it closer to the acceptor, increasing FRET efficiency and decreasing the donor's fluorescence lifetime. researchgate.nethemorreologia.comfrontiersin.org This method has been employed to study membrane potential changes in various cell types, including cancerous cells. researchgate.nethemorreologia.com
An advanced extension of FLIM, known as interferometric excitation FLIM (ixFLIM), further enhances the utility of this compound. nih.gov This technique correlates the excitation spectrum with the emission lifetime, allowing for the disentanglement of multiple fluorescent species with overlapping emissions and similar lifetimes. nih.gov This is particularly useful for this compound, as it can exist in multiple states (e.g., free, bound to different sites) with distinct spectral and lifetime characteristics. nih.gov
Preparation and Application Protocols for Research Systems
Strategies for Probe Incorporation into Model and Cellular Systems
The incorporation of this compound into research systems is a critical step for accurate measurements. In model systems like liposomes, the probe can be encapsulated by methods such as freeze-thaw cycles followed by extrusion through polycarbonate filters. rsc.org This process ensures the probe is present within the vesicles. Unencapsulated dye is typically removed by centrifugation. rsc.org
For cellular systems, this compound is often prepared as a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then diluted to a final working concentration in a suitable buffer before being added to the cell suspension or culture. researchgate.netoup.com The negatively charged nature of this compound allows it to partition into the intracellular membranes in a manner dependent on the plasma membrane potential. researchgate.net In hyperpolarized cells, which have a more negative interior, the dye's entry is reduced. researchgate.net The incubation time and temperature can vary depending on the specific cell type and experimental goals. interchim.fr
Optimization of Probe Concentration for Minimizing Research Artifacts
Optimizing the concentration of this compound is crucial to avoid artifacts that can interfere with the interpretation of results. The final concentration used in experiments is typically in the nanomolar to low micromolar range. For example, concentrations of 20 nM have been used for monitoring membrane potential in proteoliposomes, while concentrations up to 5 µM have been reported for other applications. rsc.orgresearchgate.net
Using very low concentrations (e.g., <100 nM) is sometimes necessary to ensure specific staining of mitochondria and to prevent background fluorescence from other intracellular membranes like the endoplasmic reticulum. thermofisher.com High concentrations can lead to potential-independent binding and other artifacts. The optimal concentration often needs to be determined empirically for each specific experimental system to achieve a good signal-to-noise ratio while minimizing perturbations to the cell.
Integration with Complementary Research Techniques
Correlative Studies with Electrophysiological Methods
While this compound provides a powerful optical method for monitoring membrane potential, its findings are often validated and complemented by traditional electrophysiological techniques like patch-clamping. researchgate.netphysiology.orgphysiology.org Patch-clamping provides a direct, high-fidelity measurement of membrane potential and ion channel currents from a single cell. physiology.orgelifesciences.org
Correlative studies have shown both consistencies and discrepancies between the two methods. For instance, in some studies, the depolarization measured by this compound fluorescence in response to a stimulus like hypoxia has been confirmed by patch-clamp recordings. physiology.org However, in other cases, fluorescence imaging with oxonol dyes has revealed heterogeneous responses within a cell population that were not apparent from single-cell patch-clamp data, highlighting the advantage of imaging in capturing population dynamics. physiology.orgpsu.edu Combining these techniques allows for a more comprehensive understanding, where patch-clamping can validate the optical signals and provide detailed mechanistic insights, while fluorescence imaging with this compound can reveal spatial and population-level electrical activity. elifesciences.org
Combination with Other Fluorescent Probes in Multiparameter Research
This compound can be used in conjunction with other fluorescent probes to simultaneously measure multiple cellular parameters. This multiparameter approach provides a more holistic view of cellular function and response to stimuli.
For example, this compound has been combined with pH-sensitive dyes like pyranine (B1669890) to concurrently monitor both membrane potential and pH changes within proteoliposomes. rsc.orgresearchgate.net In cell viability and apoptosis studies, oxonol dyes are often used alongside probes like propidium (B1200493) iodide (PI), which stains cells with compromised membrane integrity, and carboxyfluorescein diacetate (cFDA), which indicates esterase activity in viable cells. wur.nlresearchgate.netwur.nl This combination allows for the differentiation of viable, injured, and dead cells within a population. researchgate.net
In the context of FRET, this compound (as a donor or acceptor) is paired with another fluorophore to create a voltage-sensing system. researchgate.nethemorreologia.comhamamatsu.com For example, it has been used with a fluorescent phospholipid acceptor (like DHPE-TRITC or CC2-DMPE) that is fixed in the outer leaflet of the plasma membrane. researchgate.nethemorreologia.comhamamatsu.com The movement of this compound in response to membrane potential changes alters the FRET efficiency, providing a ratiometric readout of voltage. hamamatsu.com
Applications of Oxonol Vi in Diverse Biological Research Systems
Subcellular and Organelle-Specific Research
Beyond the plasma membrane, Oxonol VI can be applied to study the bioenergetics of specific organelles, most notably mitochondria.
Mitochondria maintain a significant electrochemical potential across their inner membrane, which is central to ATP synthesis. While some oxonol dyes like DiBACs are noted to be largely excluded from mitochondria in intact cells, making them specific for plasma membrane potential, Oxonol V and VI have been successfully used in studies with isolated mitochondria, submitochondrial particles, and proteoliposomes containing mitochondrial proteins. uni-konstanz.dethermofisher.comnih.gov In these isolated systems, the dye can be used to monitor the membrane potential generated by components of the electron transport chain, such as cytochrome c oxidase. nih.govacs.org For example, in proteoliposomes with reconstituted cytochrome oxidase, energization of the enzyme creates an inside-positive potential that can be monitored by changes in the absorbance or fluorescence of oxonol dyes. nih.gov This allows for detailed investigation into the mechanisms of proton pumping and energy transduction within the mitochondrion.
Analysis of Membrane Dynamics in Other Organelles (e.g., Chloroplasts, Chromaffin Granules)
While extensive research has focused on mitochondria and plasma membranes, the application of this compound and related dyes extends to the study of other vital cellular organelles, such as chloroplasts and chromaffin granules. These studies have been instrumental in elucidating the electrochemical gradients that drive various physiological processes within these specialized compartments.
In the context of plant biology, oxonol dyes have been utilized to investigate the membrane potential across chloroplast membranes. The light-induced proton pumping across the thylakoid membrane in chloroplasts generates a significant electrochemical gradient, which is fundamental to ATP synthesis. Although specific studies detailing the extensive use of this compound in chloroplasts are not as prevalent as in other systems, the principles of its application are similar. The dye's response to changes in membrane potential allows for the monitoring of photosynthetic activity and the integrity of the chloroplast's energy-transducing membranes.
Research on chromaffin granules, which are responsible for storing and releasing catecholamines in the adrenal medulla, has also benefited from the use of oxonol dyes. A study utilizing the related compound, oxonol V, demonstrated its effectiveness in estimating the transmembrane potential of these granules. The observed fluorescence and absorption changes of the dye correlated with the membrane potential generated by either a Donnan equilibrium or an ATP-driven proton pump. Energization of the granules led to an increase in the number of binding sites for the dye, and the changes in its spectral properties varied linearly with the transmembrane potential when the granule interior was positive. This research underscores the utility of oxonol dyes in probing the bioenergetics of hormone storage and release.
Model Membrane Systems and Reconstitution Studies
Model membrane systems, such as lipid vesicles and proteoliposomes, provide a simplified and controlled environment to study the intricate functions of biological membranes and their associated proteins. This compound has proven to be an invaluable tool in these in vitro systems, enabling researchers to dissect complex membrane-related processes.
The lipophilic and anionic nature of this compound makes it particularly well-suited for studying membrane potential in lipid vesicles and liposomes. In the absence of a membrane potential, the dye establishes a partition equilibrium between the aqueous solution and the lipid bilayer. However, when an inside-positive membrane potential is established, the negatively charged this compound accumulates in the intravesicular aqueous space, driven by the Nernst equilibrium. This accumulation leads to increased adsorption of the dye to the inner leaflet of the lipid monolayer, resulting in a corresponding increase in its fluorescence intensity. thermofisher.comnih.govuni-konstanz.de
This fluorescence response can be precisely calibrated as a function of the transmembrane voltage. thermofisher.comnih.govuni-konstanz.de A common method for calibration involves generating a potassium diffusion potential by incorporating the potassium-selective ionophore, valinomycin (B1682140), into the vesicle membrane and creating a potassium ion gradient. thermofisher.comnih.govuni-konstanz.de The relationship between the fluorescence change and the membrane potential allows for the quantitative measurement of electrochemical gradients in these artificial systems. thermofisher.comnih.govuni-konstanz.de Kinetic studies using stopped-flow fluorescence techniques have revealed that this compound responds rapidly, in less than a second, to changes in membrane potential, making it a superior probe for tracking fast potential changes compared to other oxonol variants like oxonol V. nih.gov
Below is an interactive table summarizing the key characteristics of this compound in lipid vesicle studies:
| Feature | Description | Reference |
| Mechanism | Accumulation in response to inside-positive potential, leading to increased fluorescence. | thermofisher.comnih.govuni-konstanz.de |
| Partition Coefficient | Approximately 19,000 (lipid/water) at zero voltage. | nih.gov |
| Calibration | Achieved using a potassium diffusion potential with valinomycin. | thermofisher.comnih.govuni-konstanz.de |
| Response Time | Responds to potential changes in less than 1 second. | nih.gov |
Proteoliposomes, which are lipid vesicles with reconstituted membrane proteins, are powerful tools for studying the function of these proteins in a controlled lipid environment. This compound has been instrumental in elucidating the mechanisms of various transport proteins by allowing for the direct measurement of ion pumping and transport activities that generate a membrane potential.
A significant application of this compound in proteoliposome studies is the investigation of the (Na+ + K+)-ATPase. When this pump is reconstituted into vesicles and ATP is added to the external medium, it actively transports a net positive charge into the vesicle interior, generating an inside-positive membrane potential. thermofisher.comnih.govuni-konstanz.de this compound can detect these potential changes, with fluorescence increases corresponding to potentials of up to 150-200 mV. thermofisher.comnih.govuni-konstanz.de This allows for the detailed characterization of the pump's activity and stoichiometry.
Similarly, the function of other ion-motive ATPases and ion channels has been successfully studied using this approach. For instance, the activity of reconstituted cytochrome oxidase has been monitored using the related oxonol V, where energization of the enzyme leads to a measurable change in the dye's absorbance. The principles of this application are directly transferable to studies with this compound. Furthermore, the activity of reconstituted potassium channels has been monitored by measuring the potassium diffusion potential generated upon channel opening with this compound.
The following table provides examples of membrane proteins studied using this compound in proteoliposomes:
| Membrane Protein | Function Investigated | Key Finding | Reference |
| (Na+ + K+)-ATPase | Ion pumping and potential generation | ATP-dependent generation of an inside-positive potential up to 150-200 mV. | thermofisher.comnih.govuni-konstanz.de |
| Cytochrome Oxidase | Proton pumping and potential generation | Energization of the enzyme leads to the formation of a membrane potential. | |
| Potassium Channels | Ion channel activity and selectivity | Measurement of potassium diffusion potential upon channel opening. | |
| NhaB Na+/H+ Exchanger | Stoichiometry and transport activity | Determination of the H+:Na+ stoichiometry by measuring the generated membrane potential. | researchgate.net |
Microorganism Studies
The study of microbial physiology and the efficacy of antimicrobial agents often involves the assessment of bacterial membrane integrity and energetics. This compound and related dyes have emerged as valuable tools in microbiology for monitoring changes in bacterial membrane potential, which is a key indicator of cell viability and metabolic activity.
Oxonol dyes are effective probes for monitoring membrane potential in various bacterial systems, including whole cells and inverted membrane vesicles. In photosynthetic bacteria, for example, light-induced energization leads to the generation of a membrane potential that is positive on the inside of chromatophores. nih.gov Anionic oxonol dyes, being negatively charged at neutral pH, distribute across the membrane in response to this potential, leading to a shift in their absorption spectrum. nih.gov While the response time of these dyes is slower than that of endogenous probes like carotenoids, on a timescale of seconds, the change in absorbance is linearly related to the membrane potential, making them reliable indicators for steady-state measurements. nih.gov
In non-photosynthetic bacteria, such as Escherichia coli, oxonol dyes can be used to study membrane potential in inverted membrane vesicles. researchgate.net These vesicles provide a system to study the activity of respiratory chain components and ATP synthase. However, challenges in obtaining a consistent signal in energized vesicles have been reported, suggesting that experimental conditions need to be carefully optimized. researchgate.net The voltage-dependent partitioning of the dye between the aqueous medium and the bacterial membrane is typically measured by changes in absorption or fluorescence. researchgate.net
Changes in bacterial membrane potential are a hallmark of various physiological responses, including the effects of antimicrobial agents. The anionic bis-isoxazolone oxonols, including this compound, accumulate in the cytoplasm of depolarized cells. thermofisher.com This depolarization can be induced by various stressors, including antibiotics that target the cell membrane or inhibit metabolic processes essential for maintaining the membrane potential.
Flow cytometry, in conjunction with oxonol dyes like bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC4(3)], has been used to rapidly assess the effects of antibiotics on bacteria such as E. coli. nih.gov An increase in fluorescence indicates membrane depolarization and a loss of viability. nih.gov This method provides a rapid alternative to traditional colony-forming unit (CFU) assays for determining antibiotic susceptibility and for studying the mode of action of different drugs. nih.gov The ability to monitor the physiological changes in individual microorganisms in real-time offers significant advantages for both basic research and clinical applications. nih.gov
The following table summarizes the applications of oxonol dyes in microorganism studies:
| Application Area | Organism/System | Key Measurement | Significance | Reference |
| Bacterial Bioenergetics | Photosynthetic Bacteria | Light-induced membrane potential | Understanding energy transduction in photosynthesis. | nih.gov |
| Membrane Transport | E. coli inverted vesicles | Membrane potential generation by respiratory chain | Studying the function of bacterial energy-transducing proteins. | researchgate.net |
| Antibiotic Susceptibility | E. coli | Membrane depolarization upon antibiotic treatment | Rapid assessment of antibiotic efficacy and mode of action. | nih.gov |
| Cell Viability | Various Bacteria | Accumulation of dye in depolarized cells | Distinguishing viable from non-viable cells. | thermofisher.com |
Plant Biology Research
In the realm of plant biology, the fluorescent dye this compound has emerged as a valuable tool for investigating the intricate electrical properties of cellular membranes. Its sensitivity to changes in membrane potential allows researchers to probe the dynamic processes that are fundamental to plant cell function, growth, and response to the environment. This section will delve into the specific applications of this compound in studying plasma membrane dynamics and its use in research focused on specialized plant cell systems.
Probing of Plasma Membrane Dynamics in Plant Cells
This compound is an anionic, slow-response membrane potential probe that has proven effective in monitoring changes in the electrical potential across the plasma membrane of plant cells. uni-konstanz.de Unlike fast-response probes that detect transient action potentials, slow-response probes like this compound are well-suited for observing more sustained changes in membrane potential that are associated with metabolic activity, ion transport, and responses to environmental stimuli. uni-konstanz.de
The mechanism of action for this compound involves its voltage-dependent partitioning between the aqueous environment and the cellular membranes. thermofisher.com As an anionic dye, it tends to accumulate in depolarized cells. thermofisher.com An increase in fluorescence intensity is typically observed as the dye enters depolarized cells and binds to intracellular components, while hyperpolarization is indicated by a decrease in fluorescence. thermofisher.com This characteristic makes it a powerful tool for real-time monitoring of the plasma membrane's electrical state.
Research has demonstrated the utility of this compound in reconstituted systems of plant root plasma membrane proteins to study ion transport. Specifically, it has been instrumental in characterizing the passive transport of nitrate (B79036) (NO₃⁻). nih.govnih.gov In these studies, large potassium (K⁺) diffusion potentials were generated using the ionophore valinomycin, and the resulting changes in membrane potential were monitored by the fluorescence of this compound. nih.govnih.gov
The fluorescence of this compound provides a direct measure of the membrane potential, which is a critical parameter in understanding the driving forces for ion movement across the plasma membrane. By observing the dissipation rate of the membrane potential in the presence of specific ions, researchers can calculate the net passive flux and permeability coefficients for those ions. nih.govnih.gov This electrophysiological analysis has been pivotal in revealing the surprisingly high permeability of the plant root cell plasma membrane to nitrate under certain conditions. nih.govnih.gov
Investigations in Guard Cells and Root Systems
The application of this compound has been particularly insightful in the study of plant root systems, which are essential for nutrient and water uptake. The plasma membrane of root cells maintains a significant electrical potential that drives the transport of many essential ions.
In studies involving isolated plasma membranes from the root cells of Zea mays (maize), this compound was used to monitor the membrane potential generated by a K⁺ gradient in the presence of valinomycin. nih.govnih.gov This experimental setup allowed for a detailed electrophysiological analysis of nitrate transport. The findings revealed that the permeability of the root cell plasma membrane to nitrate is highly dependent on both the membrane potential and the pH of the surrounding medium. nih.govnih.gov
Specifically, at a high membrane potential (90-100 mV) and a pH of 6.5, the plasma membrane exhibited a remarkably high permeability coefficient for nitrate (greater than 10⁻⁹ m s⁻¹). nih.govnih.gov However, when the membrane potential was lower (50-60 mV) and the pH was increased to 7.4, the nitrate permeability decreased by as much as 70-fold, becoming comparable to that of a pure lipid bilayer. nih.govnih.gov These findings, facilitated by the use of this compound, have significant implications for understanding how plants regulate nitrate uptake, a process that is fundamental to their growth and development. nih.govnih.gov
Table 1: Nitrate Permeability in Reconstituted Maize Root Plasma Membrane Vesicles Monitored with this compound
| Experimental Condition | Membrane Potential (Eₘ) | pH | Nitrate Permeability Coefficient (Pₙ) |
|---|---|---|---|
| High Eₘ | 90-100 mV | 6.5 | > 10⁻⁹ m s⁻¹ |
| Low Eₘ | 50-60 mV | 7.4 | ~1.4 x 10⁻¹¹ m s⁻¹ (70-fold decrease) |
While this compound has proven to be a powerful probe for root systems, there is currently a lack of specific published research detailing its application in the investigation of guard cells. Guard cells, which regulate the opening and closing of stomata for gas exchange and water transpiration, also rely on dynamic changes in plasma membrane potential. Future research may explore the utility of this compound in elucidating the complex ion transport dynamics that govern stomatal movements.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nitrate |
| Potassium |
Advanced Optical Sensing and Spectroscopic Analysis with Oxonol Vi
Multi-Wavelength and Ratiometric Optical Signal Analysis
Multi-wavelength and ratiometric analysis techniques leverage the changes in Oxonol VI's absorption and fluorescence spectra upon binding to membranes and in response to membrane potential changes. This compound exhibits significant spectral shifts, with an isosbestic point observed at 603 nm thermofisher.comthermofisher.com. This isosbestic point is a wavelength at which the absorbance is independent of the membrane potential, making it useful for calibration in ratiometric measurements. Ratiometric measurements, which involve comparing fluorescence intensities at different wavelengths or excitation/emission ratios, help to mitigate artifacts caused by variations in dye concentration, cell morphology, or photobleaching elifesciences.orgucsd.edu.
This compound has been identified as a good emission-ratiometric probe, allowing for reliable calibration curves in quantitative measurements of membrane potential researchgate.net. While Oxonol V is not ratiometric, this compound's ratiometric property makes it a convenient alternative for quantitative studies researchgate.net. Studies have shown that the voltage-dependent partitioning of this compound between water and membrane is the primary factor influencing its fluorescence, and this can be quantitatively described by models such as the three-capacitor model uni-konstanz.denih.gov.
Time-Resolved Spectroscopic Investigations (e.g., Stopped-Flow Kinetics)
Time-resolved spectroscopic techniques, such as stopped-flow kinetics, are employed to study the dynamics of this compound's interaction with membranes and its response to rapid changes in membrane potential. Stopped-flow fluorescence has been used to investigate the interaction of oxonol dyes, including this compound, with lipid vesicles nih.gov. These studies have revealed that the interaction involves multiple phases, including a rapid second-order binding of the dye to the lipid membrane and a slower phase potentially related to changes in dye conformation or position within the membrane, or diffusion across the membrane nih.gov.
This compound has been shown to respond relatively quickly to changes in membrane potential, with response times of less than 1 second observed in stopped-flow experiments, making it more suitable for measuring faster potential changes compared to Oxonol V thermofisher.comnih.gov. Time-resolved optical measurements have also been used in conjunction with this compound to study processes like the electrogenic steps in the aerobic respiratory chain of Escherichia coli pnas.org. The kinetics of this compound's optical changes can serve as a tool for evaluating internal steps of electron transport and monitoring protonmotive reactions psu.edu. The interaction of this compound with beef heart submitochondrial particles has been investigated under time-resolved and equilibrium conditions, showing a biphasic spectral red shift upon energization, consistent with a redistribution of the dye to the membrane nih.gov.
Spatially Resolved Imaging Techniques (e.g., Confocal Microscopy)
Spatially resolved imaging techniques, such as confocal microscopy, enable the visualization of membrane potential changes and the distribution of this compound within cells and organelles. Confocal laser scanning microscopy has been used in conjunction with oxonol dyes to monitor membrane potential changes and assess cellular conditions aatbio.comdojindo.comaatbio.com. This allows for localized measurements of membrane potential, providing insights into spatial heterogeneity in electrical activity.
Interferometric Excitation Fluorescence Lifetime Imaging Microscopy (ixFLIM), an extension of standard fluorescence lifetime imaging microscopy (FLIM), has been used to study this compound binding to albumin nih.govresearchgate.netresearchgate.net. ixFLIM correlates excitation spectra with fluorescence decay, providing information about the correlation between ground-state absorption and excited-state emission researchgate.net. This technique can distinguish between free and bound this compound based on differences in fluorescence lifetime and excitation wavelength, highlighting its utility in disentangling different molecular species nih.govresearchgate.net. FLIM, in general, provides spatial distribution information along with details about the local environment of the fluorophore researchgate.nethemorreologia.com.
Unraveling Complex Probe-Biomolecule Interactions through Spectroscopic Signatures
The spectroscopic signatures of this compound, particularly changes in its absorption and fluorescence spectra and fluorescence lifetime, provide valuable information for unraveling its interactions with biomolecules. When this compound binds to proteins like bovine serum albumin (BSA), its absorption spectrum shifts to the red, and its fluorescence lifetime prolongs nih.govresearchgate.net. These changes in spectral and lifetime properties can be used to assess the relative fraction of bound versus free fluorophore nih.gov.
Studies using techniques like ixFLIM can reveal the presence of multiple species of this compound when bound to proteins, each with distinct spectral and kinetic properties nih.govresearchgate.net. This indicates that the dye can interact with different binding sites on biomolecules, leading to varied spectroscopic responses nih.gov. The voltage-dependent partitioning of this compound and its subsequent binding to intracellular constituents like proteins and membranes in depolarized cells contribute to enhanced fluorescence and red spectral shifts thermofisher.comthermofisher.com. The interaction of oxonol probes with compounds can sometimes lead to interference, which is an important consideration when interpreting results researchgate.net. The spectroscopic changes of this compound upon interaction with biomolecules serve as fingerprints that can be analyzed to understand the nature and dynamics of these interactions.
Synthetic Methodologies and Structural Modifications for Enhanced Research Probes
Research into Novel Synthetic Routes for Oxonol Derivatives
Research into novel synthetic routes for oxonol derivatives aims to provide efficient and versatile methods for generating compounds with tailored characteristics. An efficient three-step procedure has been developed for the synthesis of novel β-pyridinium/quinolinium/bromine-substituted bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes. This method involves a triethylamine-promoted condensation of 1,3-dimethylbarbituric acid with preformed vinamidinium salts sci-hub.se. Other approaches have explored the reaction of 1,3-dimethylbarbituric acid with vinamidinium salts to obtain trimethine oxonol dyes rsc.orgresearchgate.net. Additionally, oxonol dyes have been synthesized using various cyclic ketomethylene compounds beyond pyrazolones, including barbituric acids, isoxazolones, and Meldrum's acid researchgate.net. The direct synthesis of bis[3-phenyl-5-oxoisoxazol-4-yl]pentamethineoxonol, known as oxonol V, has also been described nih.govacs.org.
Strategies for Tailoring Probe Characteristics through Molecular Design
Strategies for tailoring the characteristics of oxonol probes through molecular design focus on modifying their structure to influence properties such as spectral response, sensitivity, and localization within biological systems. Oxonol dyes are classified as anionic polymethine dyes, and their electronic structure is characterized by an alternating π-electron density along the carbon chain researchgate.net. This structural feature impacts their equilibrium structure and spectral properties researchgate.net.
Molecular design approaches involve altering the terminal groups and the polymethine chain length. Extending the polymethine chain by a vinylene group typically causes a bathochromic shift in the absorption maxima researchgate.net. The type of terminal groups also influences the vinylene shift researchgate.net. For instance, a series of heptamethine-oxonol dyes with different heterocyclic end groups have been designed to explore the relationship between structure and properties in π-extended coupled polymethines researchgate.net. These modifications can lead to dyes with absorption and emission properties suitable for various imaging and sensing applications researchgate.net.
Tailoring probes for specific biological targets or environments is another key strategy. For example, novel oxonol-based fluorogenic probes have been developed for the selective detection of extracellular hydrogen peroxide and nitroreductase in the tumor microenvironment digitellinc.com. These probes were designed to be anionic to ensure retention in the extracellular space digitellinc.com. Functionalization with specific groups, such as Bromomethylphenylboronic acid pinocol ester for hydrogen peroxide detection or a nitrophenyl group for nitroreductase activation, enables fluorescence activation upon reaction with the target analyte digitellinc.com.
The design of molecular crystals of organic compounds, including dyes, is also an area of research that can influence probe characteristics, particularly their solid-state properties and formulation acs.org. While predicting crystal structures can be challenging, empirical guidelines and computational methods are employed to modulate properties acs.org.
Characterization of Synthesized Probes for Research Efficacy
Characterization of synthesized oxonol probes is crucial to confirm their structure, purity, and suitability for intended research applications. Various spectroscopic techniques are commonly employed for structural confirmation, including 1H NMR, 13C NMR, IR, and mass spectrometry sci-hub.seresearchgate.netnih.gov. Elemental analysis is also used to confirm the composition of the synthesized compounds nih.govnih.gov.
Photophysical characterization is essential for fluorescent probes. This includes determining absorption and fluorescence emission maxima, Stokes shifts, and quantum yields sci-hub.setandfonline.com. For example, novel β-pyridinium/quinolinium/bromine-substituted bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes have shown absorption maxima between 467-480 nm and emission maxima between 531-712 nm, exhibiting large Stokes shifts sci-hub.se. The spectral properties of oxonol dyes can be sensitive to environmental factors like pH nih.govresearchgate.net.
For probes designed to report on membrane potential, their spectral response to potential changes is a critical aspect of characterization. Oxonol VI, for instance, serves as an optical indicator for membrane potential in lipid vesicles and its response can be calibrated for quantitative measurements invivochem.comsigmaaldrich.comnih.gov. Studies have characterized the energy-linked spectral responses of oxonol probes in various membrane systems nih.govacs.org. The kinetics of the dye's interaction with membranes and its partitioning based on membrane potential are also characterized capes.gov.brthermofisher.comnih.gov. This compound has been found to respond more rapidly to potential changes compared to oxonol V, making it suitable for measuring faster potential changes thermofisher.com. Ratiometric fluorescence measurements, particularly with this compound, offer a promising tool for studying membrane potential dynamics nih.gov.
The efficacy of synthesized probes in their intended biological applications is evaluated through functional assays. For membrane potential probes, this involves using them to monitor potential changes in reconstituted vesicles or cells under different physiological conditions invivochem.comsigmaaldrich.comnih.govresearchgate.net. For activity-based probes, their sensitivity, specificity, and activation ratios towards the target analyte are determined through fluorescence-based detection experiments digitellinc.com.
Challenges, Limitations, and Future Directions in Oxonol Vi Research
Addressing Non-Specific Interactions and Research Artifacts
A significant challenge in using Oxonol VI is the potential for non-specific interactions and the generation of research artifacts. These issues can compromise the accuracy and interpretation of experimental results.
Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged or intense illumination. ucsd.eduoxinst.com This phenomenon is a primary source of signal degradation during extended recordings. ucsd.edu The photochemical reactions underlying photobleaching can also generate reactive oxygen species, such as singlet oxygen, which are toxic to cells. ucsd.eduradiologykey.com This phototoxicity can damage cellular structures, particularly lipids and proteins within the cell membrane, potentially altering the very physiological processes being studied and leading to experimental artifacts like membrane blebbing and cell death. ucsd.eduoxinst.com
Interactions with Experimental Compounds: The response of this compound can be influenced by other compounds present in the experimental system. For example, some studies have reported interactions between oxonol dyes and ionophores like valinomycin (B1682140), while no significant interaction was observed with gramicidin. nih.gov Furthermore, non-specific fluorescence changes have been observed at high concentrations of certain inhibitors, which can be mistaken for a specific biological effect. d-nb.info It is crucial to perform control experiments to distinguish between specific, potential-dependent signals and non-specific artifacts caused by interactions with other molecules in the assay. d-nb.info
Efforts to mitigate these challenges include careful optimization of dye concentration, incubation times, and illumination parameters to minimize phototoxicity and non-specific binding. oxinst.comcambridge.org Additionally, the use of appropriate controls, such as thermally inactivated proteins or lipid vesicles without the protein of interest, is essential for identifying and subtracting non-specific effects. d-nb.info
Enhancing Quantitative Interpretability of Optical Signals
Calibration and Linearity: The relationship between this compound fluorescence and membrane potential is not always linear across the entire physiological range. oup.com Calibration curves are essential for converting fluorescence changes into absolute membrane potential values in millivolts. nih.gov These are often generated by creating a known potassium diffusion potential in the presence of the ionophore valinomycin. nih.govuni-konstanz.de However, the response of this compound can become non-linear, particularly at very high membrane potentials, where it may reach a plateau. oup.comcore.ac.uk This saturation can be due to the depletion of free dye in the assay medium or the saturation of binding sites on the inner membrane leaflet. core.ac.uk
Signal-to-Noise Ratio: Achieving a high signal-to-noise ratio (SNR) is critical for detecting small or rapid changes in membrane potential. spiedigitallibrary.org The inherent background fluorescence from non-specific binding and the susceptibility of the dye to photobleaching can significantly decrease the SNR. nih.govspiedigitallibrary.org Various strategies are employed to enhance the SNR, including optimizing instrument settings like detector gain and using filtering techniques to reduce noise. numberanalytics.com Averaging multiple measurements can also help to reduce random noise. spiedigitallibrary.orgnumberanalytics.com Furthermore, advanced microscopy techniques and data analysis methods can help to extract meaningful signals from a noisy background. blogspot.com
Ratiometric Measurements: One approach to reduce artifacts and improve quantitative analysis is the use of ratiometric measurements. researchgate.net This technique involves measuring fluorescence at two different wavelengths or using a second fluorescent probe as a reference. Ratiometric measurements can help to correct for variations in dye concentration, cell volume, and illumination intensity, thus providing a more robust and quantitative measure of membrane potential. researchgate.net this compound has been shown to be a good emission-ratiometric probe, which offers a promising tool for quantitative studies. researchgate.net
The table below summarizes some of the optical properties and response characteristics of this compound relevant to its quantitative use.
| Property | Value/Characteristic | Source |
| Excitation Wavelength (λex) | ~523-599 nm | sigmaaldrich.comeurogentec.com |
| Emission Wavelength (λem) | ~630-634 nm | sigmaaldrich.comeurogentec.com |
| Response to Hyperpolarization | Fluorescence decrease | eurogentec.comaatbio.com |
| Response Mechanism | Slow-response, potential-dependent transmembrane distribution | aatbio.com |
| Calibration Method | Potassium diffusion potential with valinomycin | nih.govresearchgate.net |
| Quantitative Suitability | Can be calibrated for quantitative measurements | researchgate.netsigmaaldrich.com |
Development of Novel Applications in Emerging Research Fields
The unique properties of this compound continue to drive its application in new and expanding areas of biological research. Its utility as a membrane potential probe makes it particularly valuable for studying processes that involve changes in cellular electrophysiology.
Drug Discovery and High-Throughput Screening: A significant emerging application for this compound is in drug discovery and high-throughput screening (HTS). researchgate.netkurkinengroup.com The dye can be used to screen large libraries of compounds for their effects on ion channels, transporters, and other membrane proteins. researchgate.net For example, it has been employed in microtiter plate-based assays to screen for blockers of potassium channels like Kv1.1 and Kv1.3. researchgate.net In the context of Alzheimer's disease research, an assay using this compound in liposomes reconstituted with the glutamate (B1630785) transporter EAAT2 has been developed to screen for activators of this transporter. kurkinengroup.com The fluorescence-based readout is well-suited for automation and miniaturization, making it an efficient tool for identifying potential therapeutic agents. researchgate.net
Neurobiology and Ion Channel Research: this compound is increasingly used to study the function of various ion channels and transporters in neurobiology. It has been instrumental in characterizing the activity of the Na+/K+-ATPase, providing insights into its ion transport mechanism. uni-konstanz.demedchemexpress.comglpbio.com Studies have utilized this compound to investigate the effects of compounds like capsazepine (B1668289) on the Na+/K+-ATPase, revealing an uncoupled mode of transport. plos.orgplos.org Furthermore, it has been used to monitor the activity of reconstituted Kir2.1 potassium channels and to study the electrogenic properties of the SR-Ca-ATPase. d-nb.inforesearchgate.net These applications demonstrate the dye's power in elucidating the fundamental mechanisms of ion transport and neuronal function.
Microbiology and Antimicrobial Research: There is growing interest in using this compound to study membrane potential changes in microorganisms and to assess the effects of antimicrobial agents. It has been used to monitor damage to Staphylococcus aureus cells and to rapidly assess the effects of antibiotics on Escherichia coli. aatbio.com Additionally, it has been employed to investigate the collapse of the membrane potential in E. coli inverted membrane vesicles caused by novel antibacterial compounds. acs.org These studies highlight the potential of this compound as a tool for understanding the mechanisms of antimicrobial action and for discovering new drugs to combat infectious diseases.
Integration with Advanced Technologies for High-Resolution and High-Throughput Research
To overcome some of the inherent limitations of this compound and to expand its research applications, scientists are increasingly integrating its use with advanced technologies. These combinations enable more detailed, higher-resolution, and higher-throughput investigations of cellular and membrane physiology.
Advanced Microscopy Techniques: The combination of this compound with advanced microscopy techniques offers powerful capabilities for visualizing membrane potential dynamics. Confocal laser scanning microscopy, for instance, has been used with oxonol dyes to monitor membrane potential changes in cells. aatbio.com More sophisticated techniques like interferometric excitation fluorescence lifetime imaging microscopy (ixFLIM) can provide additional information beyond fluorescence intensity. nih.gov ixFLIM can distinguish between different states of the dye, such as free versus protein-bound, by measuring changes in its fluorescence lifetime and excitation spectrum. nih.gov This can help to deconvolve specific signals from non-specific binding artifacts.
High-Throughput Screening (HTS) Platforms: The compatibility of this compound with fluorescence-based detection makes it highly suitable for integration into HTS platforms. radiologykey.comresearchgate.net Automated systems using microtiter plates allow for the rapid and parallel testing of hundreds or thousands of compounds for their effects on membrane potential. radiologykey.com This approach has been successfully used to screen for antagonists of voltage-gated sodium channels and to characterize the activity of reconstituted ion channels. radiologykey.comresearchgate.net
Combination with Electrophysiology: For a more comprehensive understanding of ion channel and transporter function, this compound fluorescence measurements can be combined with traditional electrophysiological techniques like patch-clamp. nih.govnih.gov This correlative approach, known as voltage-clamp fluorometry (VCF), allows for the simultaneous measurement of ion currents and the conformational changes of the protein reported by the fluorescent dye. nih.gov While VCF has more commonly been used with covalently attached dyes, the principles can be applied to freely diffusible probes like this compound to correlate membrane potential changes with specific functional states of the channel or transporter.
The table below provides an overview of the advanced technologies being integrated with this compound and the benefits they provide.
| Technology | Benefit | Research Application | Source |
| Confocal Laser Scanning Microscopy | Improved spatial resolution and optical sectioning | Monitoring membrane potential in single cells | aatbio.com |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Provides information on the molecular environment of the dye, can distinguish bound vs. free states | Reducing artifacts from non-specific binding | nih.gov |
| High-Throughput Screening (HTS) | Automation and parallel processing for large-scale experiments | Drug discovery, screening for ion channel modulators | radiologykey.comresearchgate.net |
| Voltage-Clamp Fluorometry (VCF) | Correlates fluorescence signals with electrophysiological recordings | Detailed mechanistic studies of ion channels and transporters | nih.gov |
The continued development and integration of these advanced technologies will undoubtedly enhance the capabilities of this compound as a research tool, enabling more precise, quantitative, and high-throughput investigations into the complex roles of membrane potential in health and disease.
Q & A
Q. What experimental protocols are recommended for calibrating Oxonol VI in membrane potential assays?
this compound calibration requires establishing a linear relationship between fluorescence/absorbance changes and membrane potential (ΔΨ). A standard method involves using potassium ionophores (e.g., valinomycin) to impose known K⁺ gradients. For example:
- Create a series of KCl concentration gradients across proteoliposome membranes.
- Measure this compound absorption changes (e.g., 625–603 nm or 630–523 nm differential wavelengths) and correlate them with potentials calculated via the Nernst equation .
- Validate linearity under experimental conditions (e.g., 1–20 μM this compound, with self-quenching effects monitored at higher concentrations) .
Q. How does this compound compare to other voltage-sensitive dyes (e.g., DiBAC, RH237) in measuring electrogenic ion transport?
this compound is preferred for its rapid response to inside-positive potentials and compatibility with dual-wavelength spectrophotometry. Unlike DiBAC, it avoids mitochondrial interference and provides larger spectral shifts (isosbestic point at 603 nm). However, RH237 may offer higher sensitivity in fluorescence-based assays for specific pump modes (e.g., Na⁺/K⁺-ATPase), though with slower kinetics .
Q. What are the optimal conditions for reconstituting this compound in proteoliposome studies?
- Use a lipid-to-protein ratio of 10:1 (w/w) with phospholipids like E. coli lipids.
- Include 5–6 μM this compound in reconstitution buffers containing 50 mM HEPES (pH 7.5) and 1 mM EDTA.
- Validate ΔΨ generation with control additions of ionophores (e.g., valinomycin) or protonophores (e.g., CCCP) .
Advanced Research Questions
Q. How can contradictory correlations between this compound signals and substrate-dependent oxidative phosphorylation activity be resolved?
Evidence from mitochondrial studies shows that this compound absorption trends vary with substrates (NADH vs. succinate):
- NADH : Linear positive correlation with oxidative phosphorylation activity.
- Succinate : Biphasic response (initial positive, then negative correlation) due to competing proton/electron flux.
- BOH+NAD : Nonlinear behavior linked to NAD⁺-dependent redox shifts. Methodological resolution: Pair this compound with pH-sensitive dyes (e.g., acridine orange) to decouple ΔΨ from ΔpH effects .
Q. What strategies minimize artifacts in this compound-based measurements of Na⁺/K⁺-ATPase electrogenicity?
Key pitfalls include dye self-quenching and non-specific ion leakage. Mitigation approaches:
- Use low this compound concentrations (1–5 μM) to avoid fluorescence quenching .
- Include ATPase-specific inhibitors (e.g., ouabain) in control experiments to confirm pump-mediated signals .
- Validate ΔΨ reversibility by adding ionophores post-measurement (e.g., ETH 157 for Na⁺-specific dissipation) .
Q. How do temperature and lipid composition affect this compound’s response kinetics in Na,K-ATPase studies?
- Temperature : Below 15°C, activation energy (~172 kJ/mol) dominates electrogenic transport rates. Above 20°C, sublinear behavior suggests rate-limiting conformational changes. Use Arrhenius plots to model temperature dependence .
- Lipids : Anionic lipids (e.g., phosphatidylglycerol) enhance ΔΨ sensitivity by stabilizing this compound-membrane interactions. Optimize lipid-protein ratios to prevent dye aggregation .
Methodological Best Practices
- Cross-Validation : Combine this compound with patch-clamp or ΔpH assays to dissect electrical vs. chemical driving forces .
- Signal Noise Reduction : Average 8+ kinetic traces and use dual-wavelength spectrophotometry to correct for baseline drift .
- Dynamic Range Optimization : For low ΔΨ systems (e.g., Zn²⁺ transport), use 100 nM this compound to enhance sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
